Slingshot inhibitor D3
Overview
Description
This compound has shown significant inhibitory activities towards both Slingshot 1 and Slingshot 2, with an IC50 value of 3 micromolar for Slingshot 1 and a Ki value of 3.9 micromolar for Slingshot 2 . Slingshot inhibitor D3 is primarily used in scientific research to study the dephosphorylation of cofilin, a process crucial for actin filament dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Slingshot inhibitor D3 involves the preparation of para-substituted benzoic acid derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multiple steps of organic synthesis, including the formation of key intermediates and their subsequent functionalization to achieve the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized chemical synthesis laboratories under controlled conditions to ensure high purity and yield. The production process involves stringent quality control measures to maintain the compound’s efficacy and stability .
Chemical Reactions Analysis
Types of Reactions: Slingshot inhibitor D3 primarily undergoes substitution reactions during its synthesis. The compound is designed to interact specifically with the active sites of Slingshot proteins, inhibiting their phosphatase activity .
Common Reagents and Conditions: The synthesis of this compound involves the use of various organic reagents and catalysts. Common reagents include para-substituted benzoic acids, amines, and sulfonyl chlorides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: The major product formed from the synthesis of this compound is the final inhibitor compound itself. During its interaction with Slingshot proteins, the compound effectively prevents the dephosphorylation of cofilin, thereby modulating actin filament dynamics .
Scientific Research Applications
Slingshot inhibitor D3 has a wide range of applications in scientific research:
Mechanism of Action
Slingshot inhibitor D3 exerts its effects by specifically binding to the active sites of Slingshot proteins, thereby inhibiting their phosphatase activity. This inhibition prevents the dephosphorylation of cofilin, a key regulator of actin filament dynamics. By blocking cofilin dephosphorylation, this compound effectively modulates actin filament turnover and cell migration . The molecular targets of this compound are Slingshot 1 and Slingshot 2, both of which play crucial roles in actin cytoskeleton regulation .
Comparison with Similar Compounds
Slingshot inhibitor D3 is unique in its high selectivity and potency towards Slingshot proteins. Similar compounds include other benzoic acid derivatives that also inhibit protein phosphatases but may vary in their selectivity and efficacy . Some of these similar compounds are:
Slingshot inhibitor A1: Another potent inhibitor of Slingshot proteins with different structural features.
Slingshot inhibitor B2: A competitive inhibitor with a lower IC50 value compared to this compound.
Slingshot inhibitor C3: A reversible inhibitor with similar inhibitory activities towards Slingshot 1 and Slingshot 2
Properties
IUPAC Name |
4-[[4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4S2/c1-16-4-2-3-5-21(16)26-23(27)22(32-25(26)31)14-17-8-12-20(13-9-17)30-15-18-6-10-19(11-7-18)24(28)29/h2-14H,15H2,1H3,(H,28,29)/b22-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBPGPPIJBVMI-HMAPJEAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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